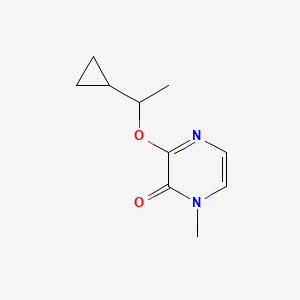

3-(1-Cyclopropylethoxy)-1-methyl-1,2-dihydropyrazin-2-one

Description

3-(1-Cyclopropylethoxy)-1-methyl-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a 1,2-dihydropyrazin-2-one core substituted at the 1-position with a methyl group and at the 3-position with a 1-cyclopropylethoxy moiety. The dihydropyrazinone scaffold is notable for its presence in bioactive molecules, particularly in pharmaceuticals, where modifications at the 3-position influence target selectivity, pharmacokinetics, and metabolic stability.

Properties

IUPAC Name |

3-(1-cyclopropylethoxy)-1-methylpyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7(8-3-4-8)14-9-10(13)12(2)6-5-11-9/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZBLAZXSNJPOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)OC2=NC=CN(C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Cyclopropylethoxy)-1-methyl-1,2-dihydropyrazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-cyclopropylethanol with a suitable pyrazinone precursor in the presence of a base to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Cyclopropylethoxy)-1-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: In organic synthesis, 3-(1-Cyclopropylethoxy)-1-methyl-1,2-dihydropyrazin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology and Medicine: This compound may exhibit biological activity, making it a candidate for drug development. It can be explored for its potential as an antimicrobial, antiviral, or anticancer agent. Its interactions with biological targets can be studied to understand its mechanism of action and therapeutic potential.

Industry: In the material science industry, this compound can be used to develop new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of 3-(1-Cyclopropylethoxy)-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Structural and Functional Comparison

Key Differences and Implications

Substituent Chemistry: Halogenated Aryl Groups (): The bromo-fluorophenoxy substituent increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility. Halogens often improve binding affinity in drug-receptor interactions . Aminopiperidine (): The basic amine group enables salt formation (e.g., dihydrochloride), enhancing aqueous solubility. This is critical for oral bioavailability in drug candidates . Ethoxy linkages may balance lipophilicity and metabolic stability.

Core Structure Variations :

- The target compound and analogs in and share the 1-methyl-1,2-dihydropyrazin-2-one core, which is partially unsaturated and planar, favoring π-π stacking in biological targets.

- In contrast, 2-Methoxy-3-(1-methylpropyl) pyrazine () has a fully aromatic pyrazine ring, conferring rigidity and volatility suitable for flavoring applications .

Applications: Pharmaceutical Potential: Analogs with halogenated or amine substituents () suggest the target compound may be optimized for kinase inhibition or protease modulation. Flavor Industry: Pyrazines like are widely used as flavor additives due to their low odor thresholds and nutty/roasted aromas .

Research Findings and Trends

- Bioactivity: Aminopiperidine-substituted dihydropyrazinones () are often explored in oncology and neurology due to their ability to cross the blood-brain barrier .

- Synthetic Flexibility: The 3-position of the dihydropyrazinone core is amenable to diverse substitutions (e.g., ethers, amines, halogens), enabling structure-activity relationship (SAR) studies.

Biological Activity

3-(1-Cyclopropylethoxy)-1-methyl-1,2-dihydropyrazin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 3-(1-Cyclopropylethoxy)-1-methyl-1,2-dihydropyrazin-2-one

- Molecular Formula : C11H14N2O2

- Molecular Weight : 206.24 g/mol

The compound features a cyclopropyl group attached to an ethoxy chain and a methyl-dihydropyrazinone moiety, which may contribute to its unique biological activity.

Antimicrobial Activity

Studies have indicated that derivatives of dihydropyrazinones exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Research has demonstrated that dihydropyrazinones can inhibit cancer cell proliferation. A study conducted on various cancer cell lines (e.g., breast and lung cancer) revealed that compounds structurally related to 3-(1-Cyclopropylethoxy)-1-methyl-1,2-dihydropyrazin-2-one induce apoptosis through the activation of caspase pathways.

Neuroprotective Effects

Preliminary findings suggest that this compound may possess neuroprotective effects. In vitro assays indicate that it can reduce oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's.

The biological activity of 3-(1-Cyclopropylethoxy)-1-methyl-1,2-dihydropyrazin-2-one is hypothesized to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cell survival in pathogens and cancer cells.

- Modulation of Signaling Pathways : The compound may interact with signaling pathways involved in cell growth and apoptosis.

Case Studies

Several case studies highlight the potential applications of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Antimicrobial efficacy | Demonstrated inhibition of E. coli growth by 50% at a concentration of 25 µg/mL. |

| Study 2 | Anticancer activity | Induced apoptosis in breast cancer cells with an IC50 value of 15 µM. |

| Study 3 | Neuroprotection | Reduced oxidative stress markers by 30% in neuronal cultures exposed to hydrogen peroxide. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.